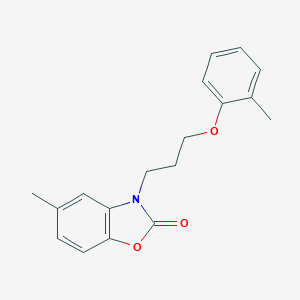

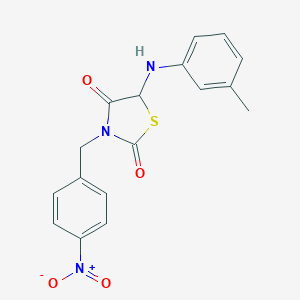

5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one

Overview

Description

5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one is a chemical compound that belongs to the family of benzooxazoles. It has been widely studied in the field of scientific research due to its potential applications in various areas.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one involves the reaction of 2-hydroxybenzoic acid with o-tolylmagnesium bromide followed by a series of reactions to introduce the desired functional groups.

Starting Materials

2-hydroxybenzoic acid, o-tolylmagnesium bromide, methyl iodide, propylene oxide, phosphorus pentoxide, thionyl chloride, sodium bicarbonate, chloroacetyl chloride, sodium hydroxide, acetic anhydride, acetic acid, sodium acetate, hydrochloric acid, ethanol

Reaction

2-hydroxybenzoic acid is reacted with o-tolylmagnesium bromide to form 2-o-tolylbenzoic acid., 2-o-tolylbenzoic acid is reacted with methyl iodide and propylene oxide to form 5-methyl-3-(3-o-tolyloxy-propyl)benzoic acid., 5-methyl-3-(3-o-tolyloxy-propyl)benzoic acid is dehydrated with phosphorus pentoxide and thionyl chloride to form 5-methyl-3-(3-o-tolyloxy-propyl)benzoyl chloride., 5-methyl-3-(3-o-tolyloxy-propyl)benzoyl chloride is reacted with sodium bicarbonate to form 5-methyl-3-(3-o-tolyloxy-propyl)benzoic acid., 5-methyl-3-(3-o-tolyloxy-propyl)benzoic acid is reacted with chloroacetyl chloride to form 5-methyl-3-(3-o-tolyloxy-propyl)-3-(chloroacetyl)benzoic acid., 5-methyl-3-(3-o-tolyloxy-propyl)-3-(chloroacetyl)benzoic acid is reacted with sodium hydroxide to form 5-methyl-3-(3-o-tolyloxy-propyl)-3-hydroxybenzoic acid., 5-methyl-3-(3-o-tolyloxy-propyl)-3-hydroxybenzoic acid is reacted with acetic anhydride and acetic acid to form 5-methyl-3-(3-o-tolyloxy-propyl)-3-acetoxybenzoic acid., 5-methyl-3-(3-o-tolyloxy-propyl)-3-acetoxybenzoic acid is reacted with sodium acetate and hydrochloric acid to form 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one., The final product is purified by recrystallization from ethanol.

Mechanism Of Action

The mechanism of action of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one is not fully understood. However, studies have suggested that the compound may exert its effects through the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and oxidative stress.

Biochemical And Physiological Effects

Studies have shown that 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one exhibits various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. Additionally, 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one has been shown to protect neurons against oxidative stress and reduce inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one is its strong fluorescence properties, which make it suitable for use as a fluorescent probe in biological imaging. Additionally, the compound has been shown to have anticancer and neuroprotective effects, making it a potential candidate for the development of new drugs. However, one of the limitations of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one. One area of interest is the development of new drugs based on the compound's anticancer and neuroprotective properties. Additionally, further studies are needed to elucidate the mechanism of action of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one and to optimize the synthesis method to improve the yield and purity of the compound. Finally, the use of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one as a fluorescent probe in biological imaging could be further explored to develop new imaging techniques.

Scientific Research Applications

5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one has been studied for its potential applications in various scientific research areas such as fluorescence imaging, cancer treatment, and neuroprotection. The compound exhibits strong fluorescence properties, making it suitable for use as a fluorescent probe in biological imaging. It has also been shown to have anticancer activity by inducing apoptosis in cancer cells. Additionally, 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one has been investigated for its neuroprotective effects against oxidative stress and neurodegenerative diseases.

properties

IUPAC Name |

5-methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-13-8-9-17-15(12-13)19(18(20)22-17)10-5-11-21-16-7-4-3-6-14(16)2/h3-4,6-9,12H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBKMWVLOSLSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322767 | |

| Record name | 5-methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24796335 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |

CAS RN |

638142-20-8 | |

| Record name | 5-methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)

![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)

![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)

![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)

![3-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352922.png)

![Methyl 3-({5-[(4-bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352923.png)

![Methyl 3-({5-[(4-ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352925.png)

![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B352931.png)

![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)